Pygmaeocin C

Description

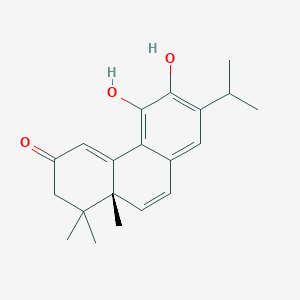

Structure

3D Structure

Properties

Molecular Formula |

C20H24O3 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(10aR)-5,6-dihydroxy-1,1,10a-trimethyl-7-propan-2-yl-2H-phenanthren-3-one |

InChI |

InChI=1S/C20H24O3/c1-11(2)14-8-12-6-7-20(5)15(16(12)18(23)17(14)22)9-13(21)10-19(20,3)4/h6-9,11,22-23H,10H2,1-5H3/t20-/m0/s1 |

InChI Key |

BTLSNWAITRCXPG-FQEVSTJZSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)C=C[C@]3(C2=CC(=O)CC3(C)C)C)O)O |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C=CC3(C2=CC(=O)CC3(C)C)C)O)O |

Synonyms |

pygmaeocin C |

Origin of Product |

United States |

Isolation and Source Organism Research of Pygmaeocin C

Discovery and Isolation from Pygmaeopremna herbacea Moldenke

Pygmaeocin C was first reported in 1990 by Meng and co-workers, who isolated it from the roots of Pygmaeopremna herbacea Moldenke. rsc.orgnih.govjst.go.jp Pygmaeopremna herbacea is a plant species known by various common names, including Kanduparangi Chooranam and Sirudekku. researchgate.netscispace.comstuartxchange.org It is a small undershrub with woody roots, found in open grasslands in various regions, including India, Thailand, and Hainan. stuartxchange.org The isolation of this compound specifically from the roots highlights the importance of this plant part as a source of this diterpenoid. rsc.orgnih.govjst.go.jp

Methodologies for Natural Product Isolation and Purification (e.g., advanced chromatographic techniques)

The isolation and purification of natural products like this compound from complex plant matrices require specific methodologies. These techniques aim to separate the target compound from other co-occurring substances.

Extraction is the initial step, often involving the use of organic solvents such as ethanol, methanol, chloroform, and ethyl acetate (B1210297) to dissolve and extract natural products from plant material. hilarispublisher.comnih.gov The choice of solvent is crucial and depends on the polarity and solubility of the target compound. hilarispublisher.com Following extraction, purification techniques are employed, with chromatography being a fundamental method in natural products chemistry. hilarispublisher.comnih.govcolumn-chromatography.comrroij.com

Various chromatographic techniques are utilized for the purification and analysis of natural products. Thin-layer chromatography (TLC) is a rapid and cost-effective method often used for qualitative analysis and preliminary separation. hilarispublisher.comnih.govvbspu.ac.in Column chromatography is a preparative technique widely used for isolating and purifying natural products based on their differential adsorption and elution properties using a stationary phase (such as silica (B1680970) gel or Sephadex) and a mobile phase. hilarispublisher.comnih.govcolumn-chromatography.comvbspu.ac.in High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and determination of organic and inorganic solutes, frequently used for isolating natural products. nih.govvbspu.ac.in Gas Chromatography (GC) is employed for analyzing volatile and thermally stable natural products like essential oils and terpenoids. hilarispublisher.com

The process typically involves preparing the plant extract, loading it onto a chromatographic column packed with a suitable stationary phase, and then eluting the compounds with a mobile phase. column-chromatography.comvbspu.ac.in The separation occurs based on the compounds' differing affinities for the stationary and mobile phases. vbspu.ac.in

Phytochemical Investigations of this compound-Producing and Related Plant Species (e.g., Pygmaeopremna and Salvia genera)

Phytochemical investigations of Pygmaeopremna herbacea have revealed the presence of various chemical constituents. Preliminary screening of P. herbacea has indicated the presence of terpenoids, quinones, glycosides, alkaloids, lignans, and saponins. researchgate.net Specifically, diterpenoids, including rearranged abietanes like this compound and Pygmaeocin B, have been isolated from the root nodules of P. herbacea. jst.go.jpscispace.comresearchgate.nettu.ac.th Another compound isolated from the ethyl acetate extract of P. herbacea is scutellarein, a tetrahydroxy flavone. japsonline.comjapsonline.com

The genus Salvia (sage), belonging to the same family Lamiaceae as Pygmaeopremna (though Pygmaeopremna is sometimes placed in Verbenaceae), is also a rich source of diverse terpenoids, particularly diterpenoids. areeo.ac.irmdpi.comnih.govnih.gov Phytochemical studies on various Salvia species have identified numerous diterpenoids, including abietane (B96969), rearranged abietane, and labdane (B1241275) types. mdpi.comnih.govnih.gov For instance, investigations of Salvia rhytidea have led to the isolation of abietane and rearranged abietane diterpenoids. researchgate.net Salvia lachnocalyx roots have yielded several known diterpenoids, primarily abietane and rearranged abietane types. nih.gov Salvia reuterana has been found to be a source of labdane diterpenoids, which are less common in the Salvia genus compared to abietanes. nih.gov The presence of these related diterpenoid skeletons in Salvia species provides context for the structural class of this compound found in Pygmaeopremna.

Selected Phytochemicals Identified in Pygmaeopremna herbacea and Related Salvia Species (Illustrative Data)

| Plant Species | Compound Class | Examples of Compounds Identified | Source Part |

| Pygmaeopremna herbacea | Diterpenoids | This compound, Pygmaeocin B, Bharangin, Neobharangin, Sirutekkone | Roots, Root nodules jst.go.jpscispace.comresearchgate.nettu.ac.th |

| Pygmaeopremna herbacea | Flavonoids | Scutellarein japsonline.comjapsonline.com | Ethyl acetate extract japsonline.comjapsonline.com |

| Pygmaeopremna herbacea | Other | Terpenoids, Quinones, Glycosides, Alkaloids, Lignans, Saponins researchgate.net | Whole plant/Chooranam researchgate.net |

| Salvia spp. | Diterpenoids | Abietanes, Rearranged abietanes, Labdanes, Tanshinones mdpi.comnih.govnih.gov | Roots, Aerial parts nih.govnih.gov |

| Salvia spp. | Phenolic compounds | Rosmarinic acid, Carnosol, Caffeic acid jabonline.inresearchgate.net | Leaves jabonline.in |

| Salvia spp. | Flavonoids | Luteolin derivatives, Apigenin derivatives, Cirsimaritin jabonline.in | Leaves jabonline.in |

Research findings indicate that Pygmaeopremna herbacea contains various phytochemicals, with a particular focus on diterpenoids from the roots. researchgate.netscispace.comresearchgate.nettu.ac.th The structural similarity of this compound to diterpenoids found in the Salvia genus highlights a shared biosynthetic capacity for producing these complex molecules within the Lamiaceae/Verbenaceae families. researchgate.netmdpi.comnih.govnih.gov

Advanced Structural Elucidation and Stereochemical Assignment of Pygmaeocin C

Application of Comprehensive Spectroscopic Techniques for Structural Determination

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), are fundamental in establishing the planar structure of pygmaeocin C. rsc.orgjst.go.jpmdpi.com

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

Detailed analysis of 1D NMR spectra, including ¹H and ¹³C NMR, provides crucial information about the types of protons and carbons present and their chemical environments. jst.go.jpmdpi.comthieme-connect.de Two-dimensional NMR techniques, such as ¹H-¹H COSY, HMQC, and HMBC, are essential for mapping the connectivity between atoms and confirming the carbon skeleton. jst.go.jp

For instance, ¹H NMR data for (±)-Pygmaeocin C in CDCl₃ at 600 MHz showed characteristic signals including a broad singlet at δ 7.95, singlets at δ 7.05 and 6.53, doublets at δ 6.35 (J = 9.7 Hz) and 5.90 (J = 9.7 Hz), a septet at δ 3.26 (J = 6.8 Hz), doublets at δ 2.66 (J = 17.0 Hz) and 2.14 (J = 17.0 Hz), and several methyl singlets and doublets between δ 0.93 and 1.24. thieme-connect.de

¹³C NMR data for a related compound (Compound 2, likely a precursor or analogue) in CDCl₃ at 100 MHz showed characteristic carbonyl signals at δ 210.1 (C=O) and 202.8 (CHO), along with signals for methylene, quaternary, and methyl carbons. thieme-connect.de While specific ¹³C NMR data for this compound itself were not explicitly detailed in all sources, the application of these techniques is consistently cited for its structural elucidation. jst.go.jpmdpi.com

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, providing a critical piece of information for confirming its molecular formula. jst.go.jpmdpi.comresearchgate.net For example, HRMS (EI) data for (±)-Pygmaeocin C showed a molecular ion peak at m/z 400.2243, corresponding to the calculated mass for C₂₄H₃₂O₅ (400.2250). thieme-connect.de

Stereochemical Assignment Methodologies

Assigning the relative and absolute stereochemistry of this compound is a more complex task that involves a combination of methods. nih.gov

Comparative Analysis with Known Analogues and Synthetic Standards

Comparison of spectroscopic data, particularly NMR shifts and coupling constants, with those of known abietane (B96969) diterpenoids and synthetic intermediates or standards can provide insights into the stereochemistry of this compound. mdpi.com In the context of total synthesis, the spectral properties and CD spectra of synthetic material being indistinguishable from the natural product is a key method for confirming stereochemistry. jst.go.jp

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules like this compound. nih.govresearchgate.netacs.orgacs.org By comparing the experimental ECD spectrum with theoretically calculated spectra for different possible enantiomers, the absolute stereochemistry can be assigned. This method has been successfully applied in the stereochemical elucidation of this compound and related compounds. jst.go.jpresearchgate.netacs.orgacs.org

Reassessment and Refinement of Related Abietane Diterpenoid Structures

The study of this compound and its synthesis has also contributed to the reassessment and refinement of the structures of related rearranged abietane diterpenoids. researchgate.netmdpi.comresearchgate.net The unique rearranged skeleton of this compound, featuring a methyl group at the C-5 position, is a characteristic of this family of compounds. researchgate.net Research into the bioinspired synthesis of pygmaeocins and related structures has helped to understand the plausible biosynthetic pathways and structural relationships within this class of natural products. researchgate.netacs.orgacs.orgacs.org The co-occurrence of various abietane diterpenes with different oxidation states and modified skeletons further supports proposed biosynthetic routes. researchgate.net

Biosynthetic Pathway Research of Pygmaeocin C

Proposed Biosynthetic Precursors and Key Intermediates

Based on bioinspired synthesis and structural relationships, ferruginol (B158077) (an abietane (B96969) phenol) and 15-deoxyfuerstione have been proposed as key intermediates in the biosynthetic pathway of Pygmaeocin C. researchgate.netacs.orgacs.orgnih.gov

The proposed pathway suggests that ferruginol undergoes a series of oxidative steps to form 15-deoxyfuerstione. acs.org Ferruginol is a classic example of an abietane diterpene with a tricyclic structure featuring an aromatic C-ring. mdpi.com 15-deoxyfuerstione is an ortho-quinone methide derivative. acs.org This transformation involves multistep oxidation of ferruginol. acs.org

Other related rearranged abietanes, such as viridoquinone, prattinin A, saprorthoquinone (B1632799), microstegiol, and 1-deoxyviroxocin, are also believed to originate from similar intermediates, highlighting a common branching point in their biosynthesis. acs.orgresearchgate.net

Table 1: Proposed Biosynthetic Precursors and Key Intermediates

| Compound | Role in Biosynthesis |

| Ferruginol | Proposed initial precursor |

| 15-deoxyfuerstione | Proposed key intermediate |

Mechanistic Postulations for Skeletal Rearrangements in this compound Biosynthesis

A defining feature of this compound biosynthesis is the skeletal rearrangement of the abietane framework. Mechanistic studies, often supported by biomimetic synthetic transformations, have proposed specific steps involving carbocation intermediates and methyl migrations. acs.org

Wagner-Meerwein Type C10-to-C5 Methyl Migration

A critical step in the proposed biosynthesis of this compound is a Wagner-Meerwein type rearrangement involving the migration of the C-20 angular methyl group from the C-10 position to the C-5 position of the abietane skeleton. researchgate.netacs.orgacs.orgresearchgate.netresearchgate.net This rearrangement is triggered by the formation of a C5 carbocation intermediate, which arises from the isomerization of a para-quinone methide derived from 15-deoxyfuerstione. acs.org This methyl migration is a key event that distinguishes the rearranged abietanes like this compound from their typical abietane precursors. acs.orgresearchgate.net

Oxidative Transformations and Aromatization Steps

Following the methyl migration, further oxidative transformations and aromatization steps are necessary to complete the formation of the this compound structure. While the precise sequence can vary depending on the specific rearranged abietane, these steps often involve the oxidation of phenolic or cyclohexadieneone intermediates and the formation of aromatic rings. acs.org For instance, the oxidation of an ortho-diphenol intermediate can lead to the formation of an ortho-quinone, a structural feature found in related compounds like pygmaeocin B. nih.gov

Comparative Analysis with Biosynthetic Routes of Other Rearranged Abietanes

This compound belongs to a class of rearranged abietane diterpenoids that share a common biosynthetic origin from abietane precursors like ferruginol. acs.orgmdpi.com Comparative analysis of the proposed biosynthetic pathways of this compound and other rearranged abietanes, such as viridoquinone, prattinin A, saprorthoquinone, microstegiol, and 1-deoxyviroxocin, reveals common initial steps followed by divergent transformations. acs.orgresearchgate.net

The formation of the C5 carbocation intermediate via isomerization of a para-quinone methide appears to be a common branching point. acs.org From this intermediate, different pathways involving eliminations, cyclizations, and further oxidations lead to the diverse structures observed in this class of compounds. For example, elimination of a C1 hydrogen from an intermediate can lead to prattinin A, while fragmentation of the A ring can generate intermediates leading to 1-deoxyviroxocin and microstegiol. acs.org This highlights how subtle differences in enzymatic activity or reaction conditions can lead to a variety of rearranged skeletons from a common set of early intermediates.

Table 2: Comparison of Biosynthetic Features

| Feature | This compound Biosynthesis | Other Rearranged Abietane Biosynthesis (Examples) |

| Initial Precursor | Ferruginol researchgate.netacs.orgacs.orgnih.gov | Ferruginol acs.orgmdpi.com |

| Key Intermediate | 15-deoxyfuerstione acs.org | 15-deoxyfuerstione acs.org |

| Skeletal Rearrangement | Wagner-Meerwein C10-to-C5 methyl migration researchgate.netacs.orgacs.orgresearchgate.netresearchgate.net | Wagner-Meerwein type methyl migration acs.orgresearchgate.net |

| Branching Point | C5 carbocation intermediate acs.org | C5 carbocation intermediate acs.org |

| Downstream Transformations | Oxidative transformations, aromatization | Eliminations, cyclizations, oxidations acs.org |

Chemical Synthesis of Pygmaeocin C and Analogues

Total Synthesis Strategies for Pygmaeocin C

Enantioselective Total Synthesis Approaches (e.g., Intramolecular Heck Cyclization)

Enantioselective total synthesis aims to produce a single enantiomer of this compound. The first enantioselective total syntheses of pygmaeocins B and C utilized an intramolecular Heck cyclization as a key step. nih.govacs.org This reaction was employed for the diastereoselective construction of a quaternary stereogenic center and the functionalized A-ring of the natural products. nih.govacs.org One reported enantioselective synthesis of (+)-pygmaeocin B and C involved an intramolecular Heck-type cyclization for the asymmetric creation of the quaternary stereogenic center on the cyclohexene (B86901) ring. jst.go.jp This method yielded a cyclized product as a single diastereomer. jst.go.jp

Friedel-Crafts Reaction-Mediated Total Synthesis

The intramolecular Friedel-Crafts (FC) reaction has been a key step in several total synthesis strategies for this compound. thieme-connect.comnih.govrsc.org In the initial racemic total synthesis, an intramolecular FC alkylation was considered a crucial step to construct the tricyclic system of the target product. nih.govrsc.org This cyclization was found to be highly efficient when starting from a specific olefin precursor, yielding the cyclized product in high yield. nih.govrsc.org The resulting tricyclic keto ester was then converted into this compound over several subsequent steps. nih.govrsc.org

Exploration of Convergent and Linear Synthetic Methodologies

Synthetic strategies for complex molecules like this compound can be broadly categorized as convergent or linear. While the provided text specifically mentions a convergent approach in the context of the initial racemic total synthesis by Liu and co-workers, where component molecules were prepared separately before being coupled thieme-connect.com, detailed comparisons or explicit discussions on the exploration of convergent versus linear methodologies for this compound synthesis are not extensively elaborated upon in the search results beyond the description of specific routes. However, the existence of different total synthesis routes, including those utilizing key intramolecular cyclizations, implies the exploration of various strategic approaches to assemble the this compound scaffold.

Semisynthesis and Bioinspired Synthesis of this compound and Derivatives

Semisynthesis and bioinspired synthesis offer alternative routes to this compound and its derivatives, often starting from more complex, naturally occurring precursors. nih.govacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.netacs.orgthieme-connect.demdpi.com These approaches can sometimes be more efficient or provide insights into potential biosynthetic pathways. researchgate.netresearchgate.netacs.org

Derivatization from Readily Available Abietane (B96969) Precursors (e.g., Ferruginol)

A significant approach to the synthesis of pygmaeocins and related rearranged abietane diterpenes involves their derivatization from readily available abietane precursors, such as ferruginol (B158077). acs.orgresearchgate.netacs.orgresearchgate.netthieme-connect.demdpi.com Ferruginol is an abietane phenol (B47542) that serves as a starting material in bioinspired synthesis routes. researchgate.netacs.orgacs.orgacs.orgacs.org One synthetic pathway to this compound from ferruginol involves oxidation of ferruginol to an ortho-quinone, followed by subsequent transformations including a key rearrangement step. acs.orgnih.gov This semisynthetic approach allows for the preparation of this compound and other related compounds from a relatively accessible natural product. researchgate.netacs.org

Biomimetic Rearrangement Reactions in Semisynthesis (e.g., 1,2-Migration of C-20 Angular Methyl to C-5 Position)

A key feature in the bioinspired synthesis of rearranged abietane diterpenes, including this compound, is a biomimetic rearrangement reaction. acs.orgresearchgate.netresearchgate.netacs.orgresearchgate.netacs.org A prominent example of this is the 1,2-migration of the C-20 angular methyl group to the C-5 position of the abietane skeleton. researchgate.netresearchgate.netacs.orgresearchgate.netacs.orgacs.orgnih.gov This rearrangement is reported to occur when a C6–C7 unsaturated dehydroabietane derivative is treated with selenium dioxide (SeO₂) in dioxane under reflux conditions. researchgate.netresearchgate.netacs.orgresearchgate.netacs.orgacs.orgnih.gov This specific migration is considered a key step in the bioinspired synthesis of this compound starting from ferruginol. researchgate.netresearchgate.netacs.orgacs.org The process has been demonstrated with various dehydroabietane compounds, often resulting in high yields of rearranged products. acs.org A tentative mechanism for this rearrangement and a possible biosynthetic pathway for this family of metabolites have been postulated based on these synthetic studies. researchgate.netresearchgate.netacs.orgacs.orgnih.gov

Synthetic Accessibility and Challenges in this compound Production

A bioinspired synthesis of this compound and related rearranged abietane diterpenes has also been developed, starting from the abietane phenol ferruginol. This synthesis features a crucial 1,2-migration of the C-20 angular methyl group to the C-5 position of the abietane skeleton, achieved by treating a C6–C7 unsaturated dehydroabietane derivative with SeO₂ in dioxane under reflux acs.org. This enantiospecific synthesis highlights a different strategy for constructing the core structure acs.orgacs.org.

Specific challenges in the synthesis of this compound and similar rearranged abietanes include controlling stereochemistry, particularly at quaternary centers, and managing the reactivity of various functional groups within the complex molecular scaffold researchgate.netacs.org. Reactions like the Friedel-Crafts alkylation, while key to forming cyclic systems, can require stoichiometric or super stoichiometric amounts of Lewis or Brønsted acids and may generate significant salt waste when using toxic alkyl halides rsc.orgnih.gov. Developing more environmentally friendly and economically feasible processes for such key transformations is an ongoing demand in the synthesis of these natural products rsc.orgnih.gov.

The synthesis from ferruginol involves oxidation steps and a rearrangement, demonstrating the need for precise control over reaction conditions to achieve the desired skeletal modifications acs.orgmdpi.com. The development of efficient and divergent synthetic routes to rearranged abietane diterpenoids like this compound is important for further exploration of their biological activities acs.org.

| Starting Material | Number of Steps | Overall Yield | Key Reactions | Citation |

| Dimedone | 14 | 4.6% | Intramolecular Friedel-Crafts reaction | rsc.orgnih.gov |

| Ferruginol | Not specified | Not specified | Oxidation, 1,2-methyl migration (SeO₂ mediated) | acs.orgmdpi.com |

Mechanistic Biological Activity Research of Pygmaeocin C in Pre Clinical Models

In Vitro Anticancer Activity and Cytotoxicity Studies

The anticancer potential of Pygmaeocin C has been evaluated for the first time in a series of in vitro studies. sciprofiles.commdpi.comnih.govnih.gov These investigations have assessed its cytotoxic effects against various cancer cell lines, providing foundational data on its efficacy and the cellular mechanisms it triggers to inhibit cancer cell proliferation.

The antitumor properties of this compound, alongside other related synthetic rearranged abietanes, were assessed using a panel of cancer cell lines, including HT-29 (human colon cancer), Hep G2 (human hepatocellular carcinoma), and B16-F10 (murine melanoma). sciprofiles.commdpi.comnih.govmdpi.comresearchgate.netresearchgate.net The compound demonstrated cytotoxic effects across these lines, with its growth-inhibitory effects being comparable in the HT-29 and HepG2 cell lines. researchgate.net The cytotoxicity is quantified by the IC50 value, which represents the concentration of a substance needed to inhibit the growth of 50% of the cells.

The table below summarizes the growth-inhibitory effects (IC50 values) of this compound (identified as compound 17 in the source literature) on the tested cancer cell lines after a 72-hour treatment period.

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| HT-29 | Colon Cancer | 10.45 ± 0.9 |

| Hep G2 | Hepatocellular Carcinoma | 10.51 ± 1.1 |

| B16-F10 | Murine Melanoma | 11.32 ± 0.9 |

Research into the antiproliferative action of related abietane (B96969) compounds suggests that their efficacy is rooted in the ability to halt the cell division cycle and induce programmed cell death, or apoptosis. mdpi.comresearchgate.netresearchgate.net Cytometric studies on compounds structurally related to this compound confirm that growth inhibition is associated with these precise cellular mechanisms. sciprofiles.comnih.govmdpi.com

Studies on related orthoquinonic diterpenes have shown that their cytotoxic effects involve the arrest of the cell cycle in the S phase. sciprofiles.commdpi.comnih.govmdpi.com During the S phase, the cell synthesizes DNA in preparation for division. By halting the cycle at this stage, these compounds effectively stop the proliferation of cancer cells. This cytostatic effect is a key component of their anticancer activity. mdpi.com

Beyond halting cell proliferation, related abietane compounds actively induce apoptosis. mdpi.comresearchgate.net The mechanism appears to involve the activation of the intrinsic apoptotic pathway, which is centered around the mitochondria. sciprofiles.comnih.govmdpi.com This pathway is triggered by cellular stress, leading to a loss of mitochondrial membrane potential. nih.govmdpi.com This disruption is a critical step that commits the cell to a programmed death sequence, highlighting a crucial mechanism for eliminating cancer cells. mdpi.com

The induction of apoptosis by related compounds is visibly confirmed by distinct morphological changes within the cancer cells. mdpi.comresearchgate.netresearchgate.net Using specific nuclear staining techniques like Hoechst 33242, researchers have observed the classic hallmarks of apoptosis in treated cells. mdpi.com These changes include the condensation of chromatin and the fragmentation of the nucleus, providing clear visual evidence of the compound's ability to induce programmed cell death. sciprofiles.comnih.govnih.govmdpi.com

Cellular Mechanisms of Antiproliferative Action

Apoptosis Induction (e.g., Activation of Intrinsic Apoptotic Pathway)

In Vitro Anti-inflammatory Activity

Given the strong link between chronic inflammation and diseases like cancer, the anti-inflammatory properties of this compound were also investigated. mdpi.commdpi.comresearchgate.netresearchgate.net The study evaluated its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated RAW 264.7 macrophage cells. Overproduction of NO is a key feature of inflammatory processes.

This compound demonstrated significant, dose-dependent inhibition of NO release. mdpi.com At a concentration of ½ IC50, it achieved a strong inhibitory percentage, and at ¾ IC50, it reduced NO release by 91%. mdpi.com The potency of its anti-inflammatory effect was quantified by its IC50NO value, which is the concentration required to inhibit 50% of nitric oxide production.

| Compound | Cell Line | Activity | IC50NO Value |

|---|---|---|---|

| This compound | RAW 264.7 Macrophage | Nitric Oxide (NO) Inhibition | 1.73 ± 0.04 µg/mL |

These findings suggest that this compound possesses a dual role, contributing to both anticancer and anti-inflammatory pathways, which could be a valuable strategy in developing new therapeutic agents. sciprofiles.commdpi.com

Inhibition of Nitric Oxide (NO) Production in Macrophage Cell Lines (e.g., LPS-activated RAW 264.7)

This compound has been evaluated for its anti-inflammatory activity by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage cell line RAW 264.7. researchgate.net In these preclinical models, excessive NO production is a hallmark of pro-inflammatory macrophage activation. Research demonstrates that this compound exhibits significant, dose-dependent inhibition of NO release. researchgate.net

When tested at a concentration equivalent to ¾ of its half-maximal inhibitory concentration (IC50) for cytotoxicity, this compound reduced NO release by 91%. researchgate.net At a concentration of ½ its cytotoxic IC50, it still showed strong inhibitory activity, with inhibition percentages ranging from 94% to 96%, similar to other related compounds tested. researchgate.net

The half-maximal inhibitory concentration for nitric oxide production (IC50NO) for this compound was determined to be 1.73 ± 0.04 µg/mL after 48 hours of cell incubation. researchgate.net This activity was compared with other rearranged abietane diterpenes. For instance, Pygmaeocin B was found to be a more potent inhibitor, with an IC50NO of 33.0 ± 0.8 ng/mL. researchgate.net

Table 1: Inhibitory Activity (IC50NO) of this compound and Related Compounds on NO Production in LPS-Activated RAW 264.7 Macrophages

| Compound | IC50NO |

|---|---|

| This compound | 1.73 ± 0.04 µg/mL |

| Pygmaeocin B | 33.0 ± 0.8 ng/mL |

| Saprorthoquinone (B1632799) | 1.30 ± 0.08 µg/mL |

| Viridoquinone | 7.21 ± 0.9 µg/mL |

| Precursor Compound 13 | 2.03 ± 0.09 µg/mL |

Data sourced from a 2023 study published in the International Journal of Molecular Sciences. researchgate.net

Related Immunomodulatory Effects

The inhibition of nitric oxide production is a key aspect of the immunomodulatory and anti-inflammatory properties of this compound. researchgate.net Inflammation is a crucial process of the innate immune system; however, its persistence can lead to chronic diseases. researchgate.net The investigation into the anti-inflammatory activity of rearranged abietanes like this compound was prompted by the established link between chronic inflammation and conditions such as colorectal cancer. researchgate.net

This compound, a catechol quinone, was evaluated alongside other orthoquinones, and all demonstrated the ability to inhibit NO production in the RAW 264.7 macrophage line. researchgate.net The anti-inflammatory activity of these compounds, including this compound, is considered a significant aspect of their biological profile, which also encompasses anticancer properties. researchgate.netresearchgate.net This dual activity suggests that such compounds could be templates for developing novel therapeutic strategies. researchgate.net

Investigation of Other Reported Enzyme Inhibitory Activities

Based on a review of the available scientific literature, no studies have been reported concerning the specific urease inhibitory activity of this compound. While other diterpenes and extracts from various plants have been investigated for urease inhibition, data for this compound is not present in the searched sources. atta-ur-rahman.comiccs.eduresearchgate.netmdpi.com

Specific research detailing the inhibitory activity of this compound against HIV-1 reverse transcriptase has not been reported in the reviewed literature. Although a broad class of natural products that includes rearranged abietane diterpenoids was mentioned in the context of evaluating various biological effects such as inhibition of HIV-1 reverse transcriptase, specific results for this compound were not provided. dntb.gov.ua Studies on other types of diterpenoids have shown activity, but these findings are not directly applicable to this compound. researchgate.netresearchgate.net

There are no reported findings in the reviewed scientific literature on the prolyl endopeptidase inhibitory activity of this compound. While some diterpenoids and other natural compounds have been identified as inhibitors of this enzyme, specific testing and results for this compound are absent from the available data. researchgate.netresearchgate.net

HIV-1 Reverse Transcriptase Inhibition

Modulation of Efflux Pumps in Cellular Models

Specific studies on the modulation of efflux pumps in cellular models by this compound have not been reported in the available literature. Research on other related diterpenes has suggested they can be weak efflux pump inhibitors. researchgate.net Conversely, a study on abietane quinone diterpenoids found that they were not substrates for the P-glycoprotein drug efflux pump, indicating a lack of interaction. researchgate.net However, these findings are not specific to this compound, and its direct effects on efflux pump activity remain uninvestigated in the reviewed sources.

Future Directions and Research Perspectives for Pygmaeocin C

Comprehensive Elucidation of Pygmaeocin C Biosynthetic Pathways and Metabolic Engineering Prospects

While a plausible biosynthetic pathway for rearranged abietane (B96969) diterpenoids, including this compound, starting from ferruginol (B158077) has been postulated, the full pathway remains to be fully elucidated. This proposed route involves multistep oxidation of ferruginol to form an intermediate, followed by isomerization and a Wagner-Meerwein type methyl migration. acs.org Further transformations from this intermediate are thought to occur via distinct pathways. acs.org A deeper understanding of the specific enzymes, genes, and regulatory mechanisms involved in the biosynthesis of this compound in Pygmaeopremna herbacea is a critical future direction. Elucidating these pathways comprehensively could open avenues for metabolic engineering, potentially leading to more efficient and sustainable production of this compound and its analogues through microbial fermentation or plant cell culture. Research in this area could involve transcriptomics, proteomics, and gene knockout or overexpression studies in the producing plant or heterologous hosts.

Development of Advanced Synthetic Methodologies for Diversification and Library Generation of Analogues

The total synthesis of racemic this compound was first reported in 2005, with an enantioselective total synthesis also having been accomplished. nih.govacs.org Existing synthetic routes have utilized key steps such as intramolecular Friedel-Crafts reactions and intramolecular Heck cyclization for constructing the core tricyclic system and quaternary stereogenic center. rsc.orgnih.govacs.org While these syntheses provide access to this compound, the development of more advanced and efficient methodologies is crucial for generating diverse libraries of analogues. Future research should focus on developing versatile synthetic strategies that allow for the facile introduction of various substituents and modifications to the this compound scaffold. This could involve exploring novel catalytic reactions, flow chemistry techniques, or late-stage functionalization methods. Creating diverse libraries of analogues is essential for comprehensive structure-activity relationship (SAR) studies, which can help identify key structural features responsible for its biological activities and potentially lead to the discovery of compounds with enhanced potency or altered profiles.

Deeper Mechanistic Investigations of Biological Activities in Complex Biological Systems (e.g., in vivo non-human models, organoid cultures)

This compound and related rearranged abietanes have demonstrated promising biological activities, including cytotoxicity against cancer cell lines and anti-inflammatory potential in in vitro models. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net Pygmaeocin B, a related compound, has shown significant cytotoxicity against HT29 colon cancer cells and potent anti-inflammatory activity. mdpi.comnih.govmdpi.com While in vitro studies have provided initial insights, deeper mechanistic investigations in more complex biological systems are warranted. Future research should focus on evaluating the biological activities of this compound in relevant in vivo non-human models to assess its efficacy, pharmacokinetics, and potential off-target effects in a more physiological context. acs.org Utilizing advanced model systems such as organoid cultures derived from relevant tissues could also provide valuable insights into its mechanisms of action in a 3D environment that better mimics in vivo conditions. researchgate.net These studies should aim to identify the specific molecular targets and signaling pathways modulated by this compound, providing a clearer picture of how it exerts its biological effects.

Q & A

Q. What are the validated synthetic pathways for Pygmaeocin C, and how do reaction conditions influence yield and purity?

this compound’s synthesis involves multi-step rearrangements and oxidation reactions. For example, a Sc(OAc)₃-catalyzed acetylation of intermediate 13 yields compound 14, followed by SeO₂-mediated oxidation to generate compound 14. Final steps include PDC (pyridinium dichromate) oxidation and HCl-driven cyclization . Key variables affecting yield include catalyst loading (e.g., 0.5–1.2 eq. Sc(OAc)₃), solvent polarity (CH₂Cl₂ vs. dioxane), and reaction time (5–40 minutes for critical steps). Researchers should optimize conditions using design-of-experiment (DoE) frameworks to mitigate side reactions and improve scalability.

Q. How is this compound structurally characterized, and what analytical techniques are essential for confirming its identity?

Structural elucidation requires a combination of NMR (¹H, ¹³C, 2D-COSY/HMBC), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For example, HMBC correlations between H-7 and C-9 in this compound confirm its abietane-derived backbone. Researchers must cross-validate spectral data against synthetic intermediates and published libraries to resolve ambiguities .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s reported bioactivity data (e.g., anticancer vs. anti-inflammatory effects)?

Discrepancies in bioactivity often stem from assay variability (e.g., cell line specificity, concentration ranges) or impurities in test samples. To address this:

- Standardize assays : Use clinically relevant cell lines (e.g., MCF-7 for breast cancer) with controlled passage numbers.

- Orthogonal validation : Pair in vitro cytotoxicity (MTT assay) with mechanistic studies (e.g., ROS measurement, apoptosis markers).

- Purity thresholds : Ensure ≥95% purity via HPLC and quantify residual solvents (ICH Q3C guidelines) .

Q. What methodological frameworks (e.g., PICOT/PICOC) are optimal for formulating hypothesis-driven studies on this compound?

The PICOT model (Population, Intervention, Comparison, Outcome, Time) is ideal for pharmacological studies. Example:

- Population : Human colorectal carcinoma (HCT-116 cells).

- Intervention : this compound (1–10 µM).

- Comparison : Doxorubicin (positive control).

- Outcome : IC₅₀ reduction via mitochondrial membrane potential assay.

- Time : 48-hour exposure .

For mechanistic studies, PICOC (adding Context) clarifies experimental conditions, such as hypoxia vs. normoxia .

Q. How should researchers address conflicting data on this compound’s metabolic stability in preclinical models?

Contradictions in metabolic half-life (t₁/₂) may arise from interspecies differences (e.g., murine vs. human liver microsomes) or assay protocols. Solutions include:

- Cross-species profiling : Compare CYP450 metabolism in microsomes from rat, human, and dog.

- Kinetic modeling : Use Michaelis-Menten parameters (Km, Vmax) to quantify enzyme affinity.

- LC-MS/MS validation : Detect major metabolites and assess their bioactivity .

Methodological Guidance for Data Presentation

Q. What are the best practices for presenting chemical and pharmacological data on this compound in peer-reviewed journals?

- Figures : Limit chemical structures to 2–3 per graphic; avoid numbering compounds (e.g., "4b") in visuals .

- Tables : Summarize IC₅₀ values, synthetic yields, and spectral data (δ ppm for NMR) with error margins (e.g., ±SEM).

- Reproducibility : Disclose raw datasets (e.g., NMR FID files) in supplementary materials and cite open-access repositories .

Q. How can researchers ensure ethical and rigorous data collection in this compound studies?

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.

- Blinding : Use double-blinded protocols in bioactivity assays to reduce bias.

- Data transparency : Pre-register hypotheses on platforms like Open Science Framework .

Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.